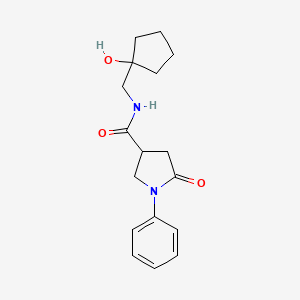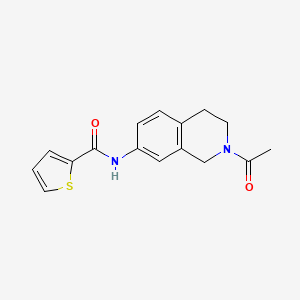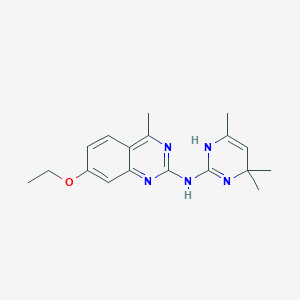
N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-hydroxycyclopentyl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon with a formula of C5H10 . It also has a phenyl group (a ring of 6 carbon atoms, C6H5), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a carboxamide group (a combination of a carbonyl group and an amine).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The cyclopentyl and phenyl groups are both cyclic, but they have different properties due to the presence of double bonds in the phenyl group . The pyrrolidine ring introduces a nitrogen atom into the structure, and the carboxamide group contains a carbonyl group (C=O) and an amine (NH2).Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of a carboxamide group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
A study outlines the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, important for constructing functionalized heterocycles, from N-protected α-amino acids. The process involves the use of enaminones as key intermediates, which are also useful for other heterocyclic syntheses (Grošelj et al., 2013).
Antiviral Research
Another paper discusses the structure and potential antiviral properties of a closely related compound, indicating its utility in designing non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Tamazyan et al., 2007).
Antibacterial Agents
Research on pyridonecarboxylic acids has produced derivatives with significant antibacterial activities, demonstrating the chemical's role in developing new antimicrobial agents (Egawa et al., 1984).
Enzymatic Hydrolysis and Prodrug Forms
A study focuses on the enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives, assessing their suitability as prodrug forms. This highlights the compound's potential in improving the delivery and efficacy of various drugs (Kahns & Bundgaard, 1991).
Antimicrobial Agents
Novel carboxamides have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating the compound's relevance in searching for new antimicrobial substances (Desai et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-10-13(11-19(15)14-6-2-1-3-7-14)16(21)18-12-17(22)8-4-5-9-17/h1-3,6-7,13,22H,4-5,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNEZYOWCZFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)







![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)